Solubility Profiling of 2,6-Dichloroquinazoline: Technical Analysis & Optimization Strategies
Solubility Profiling of 2,6-Dichloroquinazoline: Technical Analysis & Optimization Strategies
Executive Summary
2,6-Dichloroquinazoline (CAS 67092-18-6) is a critical heterocyclic scaffold in the synthesis of bioactive compounds, particularly LRRK2 inhibitors and 5-HT3 receptor ligands .[1][2] Despite its structural importance, specific thermodynamic solubility data in open literature is often proprietary or fragmented.[1]
This technical guide provides a rigorous framework for understanding, determining, and modeling the solubility of 2,6-dichloroquinazoline.[1] It moves beyond simple data listing to establish a self-validating protocol for process chemists and researchers.[1] By integrating structural analysis with thermodynamic modeling (Apelblat/van’t Hoff), this guide enables the optimization of reaction yields and purification processes.[1]
Physicochemical Profile & Structural Analysis[1]
Understanding the molecular architecture of 2,6-dichloroquinazoline is the first step in predicting its solubility behavior.[1] Unlike its isomer 2,4-dichloroquinazoline, the 2,6- substitution pattern creates a distinct electronic and steric environment.[1]
Molecular Descriptors
| Property | Value | Context |
| CAS Number | 67092-18-6 | Distinct from 2,4-dichloro (607-68-1) |
| Molecular Weight | 199.04 g/mol | Small molecule, favorable kinetics |
| LogP (Predicted) | ~2.9 - 3.3 | Moderately lipophilic; poor aqueous solubility |
| H-Bond Donors | 0 | No internal H-bond donation |
| H-Bond Acceptors | 2 | Interacts well with protic solvents |
| Reactivity | C2 > C6 | C2 is highly susceptible to SNAr |
Theoretical Solubility Implications
The chlorine atom at the C2 position is highly electrophilic due to the inductive effect of the adjacent nitrogen atoms (N1 and N3).[1] This makes the compound prone to hydrolysis or alcoholysis in protic solvents at high temperatures.[1]
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Non-polar Solvents (Toluene, Hexane): Solubility is governed by van der Waals forces.[1] Expect moderate solubility in Toluene, low in Hexane.[1]
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Polar Aprotic Solvents (DMF, NMP, DMSO): High solubility expected due to dipole-dipole interactions.[1] These are the preferred solvents for SNAr reactions.[1]
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Polar Protic Solvents (Ethanol, Methanol): Potential for solubility, but risk of side reactions (solvolysis) at elevated temperatures must be monitored.[1]
Experimental Protocol for Solubility Determination
Since batch-specific purity and polymorphs affect solubility, empirical determination is superior to literature values.[1] The following Isothermal Saturation Method is the gold standard for generating thermodynamic data.
Workflow Diagram
The following decision tree outlines the validated workflow for solubility profiling.
Figure 1: Standardized workflow for thermodynamic solubility determination.
Detailed Methodology
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Preparation: Add excess 2,6-dichloroquinazoline to 10 mL of the target solvent in a jacketed glass vessel.
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Equilibration: Stir magnetically at the set temperature (e.g., 278.15 K to 323.15 K) for 24 hours.
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Sampling: Stop stirring and allow settling for 30 mins. Withdraw supernatant using a pre-heated syringe filter (PTFE, 0.22 µm) to prevent "crash out" precipitation.[1]
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Quantification (HPLC Method):
Thermodynamic Modeling & Data Analysis
Once experimental mole fraction solubility (
Modified Apelblat Equation
This semi-empirical model is highly accurate for quinazoline derivatives in organic solvents.[1]
- : Mole fraction solubility.[1]
- : Absolute temperature (K).[1]
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A, B, C : Empirical parameters derived from regression analysis.
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Utility: Allows interpolation of solubility for crystallization design.[1]
Thermodynamic Parameters (van't Hoff Analysis)
To understand the driving forces (enthalpy vs. entropy), apply the van't Hoff equation:
[1]- : Endothermic dissolution (Solubility increases with T).[1]
- : Entropy-driven process (Disorder increases upon dissolving).[1]
Typical Trends for Chloro-Quinazolines:
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In Alcohols (MeOH, EtOH): Dissolution is typically endothermic (
).[1] -
In Aprotic Solvents (Acetone, Ethyl Acetate): Higher solubility is often observed due to lack of competing H-bond networks, leading to lower positive
.[1]
Applications in Synthesis & Purification[1][3]
The solubility profile directly dictates solvent choice for the two primary reactions involving 2,6-dichloroquinazoline.[1]
Solvent Selection Strategy
The C2-chlorine is chemically distinct from the C6-chlorine .[1] The C2 position is activated for Nucleophilic Aromatic Substitution (SNAr), while C6 requires metal catalysis (Suzuki/Buchwald).[1]
Figure 2: Solvent selection logic based on reaction type and solubility requirements.
Purification by Recrystallization[1]
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Anti-Solvent Method: Dissolve in a "Good" solvent (e.g., DMF or DCM) and slowly add a "Bad" solvent (e.g., Hexane or Water).[1]
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Cooling Crystallization: Effective in Ethanol or Isopropanol .[1]
References
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Chemical Identity & Synthesis
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Synthesis of 2,6-dichloroquinazoline from 2,4,6-trichloroquinazoline: Van Muijlwijk-Koezen, J. E., et al. "Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands."[1] Journal of Medicinal Chemistry, 2012.[1] [1]
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LRRK2 Inhibitor Synthesis (Use of NMP/DMF): Estrada, A. A., et al. "N-(Heteroaryl) quinazolin-2-amine derivatives as LRRK2 inhibitors."[1] World Intellectual Property Organization, WO2021080929A1.[1]
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Thermodynamic Modeling Standards
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Modified Apelbl
Models: Gu, Y., et al. "Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems."[1] Journal of Chemical & Engineering Data, 2020.[1] -
General Solubility Protocols: Jouyban, A. "Review of the pharmaceutical solubility studies." Journal of Pharmaceutical & Health Sciences, 2019.[1]
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Compound Data
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CAS Registry & Properties: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 252886, 2,4-Dichloroquinazoline (Isomer Reference)." PubChem. (Note: Specific data for 2,6- isomer is derived from synthesis literature; 2,4- isomer used here for comparative physicochemical baseline).[1]
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